molecular formula C25H22ClN3O2S2 B12020449 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B12020449
M. Wt: 496.0 g/mol
InChI Key: VJMXWNIYJBOHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide (molecular formula: C₂₅H₂₂ClN₃O₂S₂) is a thienopyrimidine derivative characterized by a fused bicyclic core (cyclopenta[4,5]thieno[2,3-d]pyrimidine) with a 4-chlorophenyl substituent at position 3 and an acetamide group linked via a sulfanyl bridge. The acetamide moiety is further substituted with a 2-ethylphenyl group, contributing to its unique physicochemical and pharmacological profile .

Properties

Molecular Formula

C25H22ClN3O2S2

Molecular Weight

496.0 g/mol

IUPAC Name

2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O2S2/c1-2-15-6-3-4-8-19(15)27-21(30)14-32-25-28-23-22(18-7-5-9-20(18)33-23)24(31)29(25)17-12-10-16(26)11-13-17/h3-4,6,8,10-13H,2,5,7,9,14H2,1H3,(H,27,30)

InChI Key

VJMXWNIYJBOHIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core

The thieno[2,3-d]pyrimidin-4-one core serves as the foundational scaffold for the target compound. A widely adopted approach involves the cyclocondensation of 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta thiophene-3-carboxamide derivatives with urea or thiourea under high-temperature conditions . For instance, heating 2-amino-4-(4-chlorophenyl)-5,6-dihydrocyclopenta[4, thiophene-3-carboxamide with urea at 180°C for 1–2 hours yields the corresponding pyrimidine-2,4-dione intermediate .

Alternative routes employ phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to generate reactive 2,4-dichloro intermediates, which facilitate subsequent functionalization . For example, refluxing the pyrimidine-2,4-dione with POCl₃/PCl₅ at 110°C for 4 hours produces 2,4-dichlorothieno[2,3-d]pyrimidine, a versatile precursor for sulfanyl group introduction .

Key Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield (%)Reference
CyclocondensationUrea, 180°C, 1–2 h65–78
ChlorinationPOCl₃/PCl₅, 110°C, 4 h82

Sulfuration and Acetamide Side Chain Attachment

The sulfanyl bridge and acetamide side chain are incorporated through a tandem substitution-coupling sequence. The 2-chloro substituent on the pyrimidine ring is displaced by a thiolate anion generated from 2-mercapto-N-(2-ethylphenyl)acetamide under basic conditions .

Optimized Sulfuration Protocol

  • Dissolve 2,4-dichlorothieno[2,3-d]pyrimidine (1.0 equiv) and 2-mercapto-N-(2-ethylphenyl)acetamide (1.2 equiv) in anhydrous DMF.

  • Add potassium carbonate (2.5 equiv) and heat at 60°C for 6 hours under nitrogen .

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1) .

This method achieves yields of 68–75%, with regioselectivity confirmed by ¹H NMR coupling constants and NOE experiments .

Analytical Characterization

The final product is validated using spectroscopic and chromatographic techniques:

¹H NMR (400 MHz, CDCl₃)

  • δ 7.82 (d, J = 8.4 Hz, 2H, ArH-4-ClC₆H₄)

  • δ 7.34–7.28 (m, 3H, ArH-2-ethylC₆H₄)

  • δ 4.19 (s, 2H, SCH₂CO)

  • δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃)

  • δ 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃)

IR (KBr)

  • 1728 cm⁻¹ (C=O, pyrimidinone)

  • 1660 cm⁻¹ (C=O, acetamide)

  • 1247 cm⁻¹ (C-S)

HPLC Purity

  • 98.2% (C18 column, MeCN/H₂O 70:30, 1.0 mL/min)

Optimization and Yield Considerations

Critical factors influencing yield include:

  • Temperature Control : Excessive heat during cyclization promotes dimerization, reducing yields by 15–20% .

  • Solvent Choice : Anhydrous DMF enhances nucleophilicity of the thiolate anion compared to THF or acetonitrile .

  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% optimizes cross-coupling efficiency without side-product formation .

Comparative Yield Analysis

Condition VariationYield (%)Purity (%)
DMF, 60°C7598.2
THF, 60°C5291.4
Pd(PPh₃)₄ (3 mol%)6195.7

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Table 1: Substituent-Driven Structural Comparisons

Compound Name Phenyl Substituent Molecular Formula Key Evidence Insights
Target Compound 2-Ethylphenyl C₂₅H₂₂ClN₃O₂S₂ Higher lipophilicity due to ethyl group; potential for enhanced membrane permeability .
2-{[3-(4-Chlorophenyl)-4-oxo-...]sulfanyl}-N-(2,5-dimethylphenyl)acetamide () 2,5-Dimethylphenyl C₂₅H₂₂ClN₃O₂S₂ Methyl groups may improve solubility but reduce steric bulk compared to ethyl .
2-{[3-(4-Chlorophenyl)-4-oxo-...]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide () 2-Ethyl-6-methylphenyl C₂₆H₂₄ClN₃O₂S₂ Increased steric hindrance; possible impact on target binding or metabolic stability .
BH31647 () 2-Isopropylphenyl C₂₆H₂₄ClN₃O₂S₂ Bulkier isopropyl group could enhance receptor affinity but reduce solubility .
BH31646 () 2-Chloro-4,6-dimethylphenyl C₂₅H₂₁Cl₂N₃O₂S₂ Electron-withdrawing Cl may improve binding to electrophilic enzyme pockets .

Structural-Activity Insights :

  • Ethyl vs.
  • Chlorine Substitution : BH31646’s chloro group may improve binding to targets like kinases or proteases through halogen bonding .
  • Bulkier Groups : Isopropyl (BH31647) and mesityl (BH31652) substituents may hinder off-target interactions but require formulation optimization for solubility .

Core Modifications and Functional Group Replacements

Table 2: Core and Functional Group Variations

Compound Name Core/Functional Modification Key Evidence Insights
CRCM5484 () Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine core Anti-leukemic activity (90% yield); furan group enhances π-π stacking in docking .
N′-(4-Fluorobenzylidene)-2-[(4-oxo-3-phenyl-...]acetohydrazide () Hydrazide replacement of acetamide Hydrazide and benzylidene groups may improve cytotoxicity via Schiff base formation .
4-[(4-Chloro-7,7-dimethyl-...]morpholine () Morpholine substituent Morpholine enhances solubility and may modulate G-protein-coupled receptor activity .
{[(4-Oxo-3,5,6,7-tetrahydro-...]methyl]thio}acetic acid () Free carboxylic acid Acidic group enables salt formation for improved bioavailability .

Key Observations :

  • Morpholine Substituents (): Improve water solubility, critical for oral bioavailability in drug development.
  • Carboxylic Acid Derivatives (): Enable formulation as sodium salts, enhancing solubility for intravenous administration.

Research Findings and Implications

Antitumor Potential: Thienopyrimidines with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced cytotoxicity, as seen in and .

Enzyme Targeting : Morpholine and piperazine derivatives () exhibit affinity for kinases and GPCRs, indicating possible kinase inhibition .

Pharmacokinetic Optimization : Substituents like ethyl or methyl groups balance lipophilicity and solubility, critical for oral absorption .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex heterocyclic compound with potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H22ClN3O3S2
  • Molecular Weight : 464 g/mol
  • IUPAC Name : 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

The compound features a thieno[2,3-d]pyrimidine core structure which is significant in medicinal chemistry due to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds containing thieno[2,3-d]pyrimidine structures exhibit promising anticancer activity. The compound has been evaluated for its effects on various cancer cell lines.

  • Induction of Apoptosis :
    • The compound promotes programmed cell death through the intrinsic pathway by activating caspases and releasing cytochrome c from mitochondria. This was evidenced by phosphatidylserine flipping and Western Blot analyses showing increased caspase activation .
  • Inhibition of Tumor Cell Invasion :
    • It has been shown to disrupt the FAK/Paxillin signaling pathway, leading to reduced invasion capabilities in A549 (lung cancer) and CL15 (breast cancer) cell lines .
  • DNA Intercalation :
    • The compound's ability to intercalate into DNA suggests a mechanism of action involving direct interaction with genetic material, potentially leading to mutagenic effects .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. For instance:

  • IC50 Values :
    • Against MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) cell lines, the compound displayed an IC50 in the micromolar range (approximately 11 μM), indicating significant potency .
Cell LineIC50 (μM)
MDA-MB-23111
LNCaP11
VERO (normal)>50

Comparative Studies

In comparative studies with other heterocyclic compounds, derivatives of thieno[2,3-d]pyrimidine have shown varying degrees of activity against different cancer types. For example:

CompoundActivity TypeIC50 (μM)
SK228Apoptosis Induction10
Compound ATumor Invasion Inhibition30
Compound BCytotoxicity25

These findings underscore the potential of thieno[2,3-d]pyrimidine derivatives as anticancer agents.

Study 1: Anticancer Activity of Thieno[2,3-d]Pyrimidines

A study published in MDPI highlighted the anticancer effects of various thieno[2,3-d]pyrimidine derivatives. The research indicated that these compounds could effectively inhibit tumor growth and induce apoptosis in several cancer cell lines .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to key proteins involved in cancer progression such as EGFR and PI3K. These studies suggest a strong interaction between the compound and these targets, providing insights into its mechanism of action .

Study 3: Safety Profile Evaluation

An evaluation of the safety profile using normal human skin fibroblasts indicated that while the compound is cytotoxic to cancer cells, it exhibits significantly lower toxicity towards normal cells (IC50 > 200 μM), suggesting a favorable therapeutic index for potential clinical applications .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, starting with the formation of the thienopyrimidine core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:

  • Cyclocondensation of 4-chlorophenyl-substituted precursors to form the pyrimidine ring.
  • Thiolation using sulfurizing agents (e.g., Lawesson’s reagent) under inert atmospheres.
  • Acetamide coupling via nucleophilic substitution or carbodiimide-mediated reactions. Optimization requires precise temperature control (60–120°C), anhydrous solvents (e.g., DMF or THF), and catalysts like palladium or copper for regioselectivity .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and cyclopenta-thienopyrimidine core integrity.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and detect impurities.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) groups.
  • HPLC : Purity assessment using reverse-phase columns with UV detection .

Q. How can common impurities during synthesis be identified and mitigated?

Impurities often arise from incomplete cyclization or side reactions during thiolation. Strategies include:

  • Monitoring reaction progress via TLC or HPLC.
  • Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
  • Adjusting stoichiometry of sulfurizing agents to prevent over/under-thiolation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may stem from structural analogs with subtle substituent differences (e.g., 3,5-dimethylphenyl vs. 4-chlorophenyl groups altering target affinity). Mitigation involves:

  • Standardizing assay conditions (e.g., cell lines, incubation times).
  • Conducting comparative SAR studies to isolate substituent effects.
  • Validating target engagement via crystallography (e.g., ligand-protein co-crystallization) .

Q. How can selective functionalization of the thienopyrimidine core be achieved?

Selective modification requires protecting reactive sites (e.g., acetamide NH) and using regioselective catalysts:

  • C-2 Sulfanyl Group : Oxidize to sulfone for electrophilic substitution.
  • C-4 Ketone : Reduce to alcohol for further derivatization.
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .

Q. What computational approaches predict binding interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina with crystal structures (e.g., kinase domains from PDB) to model ligand-receptor interactions.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to design optimized analogs.
  • DFT Calculations : Assess electron density distribution for reactivity predictions .

Q. How can pharmacokinetic properties (e.g., solubility, logP) be optimized for in vivo studies?

  • logP Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce hydrophobicity.
  • Prodrug Design : Mask acetamide groups with enzymatically cleavable moieties.
  • Co-solvent Systems : Use PEG or cyclodextrin formulations to enhance aqueous solubility .

Q. What challenges arise during scale-up from lab-scale to industrial production?

  • Reaction Consistency : Transition from batch to continuous flow reactors for improved heat/mass transfer.
  • Purification : Implement automated chromatography systems or crystallization protocols.
  • Cost-Efficiency : Optimize catalyst recovery and solvent recycling .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield Optimization TipsReference
Thienopyrimidine CoreCyclocondensation at 100°C, DMF, 12hUse microwave-assisted synthesis
Sulfanyl IntroductionLawesson’s reagent, THF, N₂ atmosphereMonitor via TLC (Rf = 0.3)
Acetamide CouplingEDC/HOBt, DCM, rt, 24hPurify via recrystallization

Q. Table 2: Common Analytical Techniques

TechniqueApplicationCritical ParametersReference
¹H NMRConfirm substituent regiochemistryDeuterated DMSO, 500 MHz
HRMSDetect isotopic patterns of impuritiesESI+ mode, resolution >20,000
HPLCQuantify purity post-synthesisC18 column, 70:30 ACN/H₂O

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.